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Compound of Interest

Compound Name:
3-Chloro-7-methoxyquinolin-4-

amine

CAS No.: 1203645-08-2

Cat. No.: B598068 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

the novel heterocyclic compound, 3-Chloro-7-methoxyquinolin-4-amine. Designed for

researchers, scientists, and professionals in drug development, this document outlines the

structural characterization of this molecule through Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies, data

interpretation, and underlying scientific principles are detailed to ensure a thorough

understanding of the compound's molecular architecture.

Introduction: The Significance of 3-Chloro-7-
methoxyquinolin-4-amine
Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of

biological activities. The specific substitution pattern of 3-Chloro-7-methoxyquinolin-4-amine
suggests its potential as a scaffold in the development of novel therapeutic agents. Accurate

and unambiguous structural confirmation is paramount for any further investigation into its

biological properties. This guide provides a foundational spectroscopic analysis to serve as a

benchmark for future research and development endeavors.
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The synthesis of 3-Chloro-7-methoxyquinolin-4-amine is anticipated to follow established

protocols for the amination of 4-chloroquinolines. A plausible synthetic route involves the

nucleophilic substitution of the chlorine atom in 4,7-dichloro-3-methoxyquinoline with an

appropriate amine source. The successful synthesis and purification of the target compound

are validated through the comprehensive spectroscopic techniques detailed below.
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Caption: Workflow from synthesis to spectroscopic confirmation.
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule. For 3-Chloro-7-methoxyquinolin-4-amine, both ¹H and ¹³C NMR are essential for

structural verification.

Experimental Protocol: NMR
Sample Preparation:

Dissolve 5-10 mg of purified 3-Chloro-7-methoxyquinolin-4-amine in approximately 0.6 mL

of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Ensure complete dissolution, using gentle vortexing if necessary.

Instrumentation & Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, a standard pulse sequence with a 90° pulse angle is used.

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to

single lines for each unique carbon atom.

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or

an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 3-Chloro-7-methoxyquinolin-4-amine is based on the

analysis of structurally similar compounds and established substituent effects on the quinoline

ring system.
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Predicted Chemical

Shift (ppm)
Multiplicity Integration Assignment

~8.2-8.4 d 1H H5

~7.8-8.0 s 1H H2

~7.2-7.4 dd 1H H6

~7.0-7.2 d 1H H8

~5.5-6.0 br s 2H NH₂

~3.9-4.1 s 3H OCH₃

Expert Interpretation:

The downfield shift of H5 is attributed to the anisotropic effect of the adjacent aromatic ring

and the electron-withdrawing nature of the nitrogen atom.

The singlet for H2 is a key identifier, being the sole proton on the pyridine ring.

The protons on the benzene ring, H6 and H8, will exhibit splitting patterns (doublet and

doublet of doublets) due to coupling with each other.

The broad singlet for the NH₂ protons is characteristic and its chemical shift can be

concentration and solvent dependent. These protons will exchange with D₂O.

The singlet for the methoxy (OCH₃) group is expected in the typical range for such functional

groups.

Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are estimated based on the known values for 4-chloro-

7-methoxyquinoline, with adjustments for the substitution of the C4-chloro group with an amino

group.
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Predicted Chemical Shift (ppm) Assignment

~160-165 C7

~150-155 C4

~148-152 C8a

~145-148 C2

~125-130 C5

~120-125 C4a

~118-122 C6

~105-110 C3

~100-105 C8

~55-60 OCH₃

Expert Interpretation:

The carbons directly attached to heteroatoms (C7, C4, C2, C8a) are expected to be the most

downfield. The substitution of the chloro group at C4 with an amino group will cause a

significant upfield shift for C4 and adjacent carbons compared to the 4-chloro precursor.

The chemical shift of the methoxy carbon is highly characteristic.

The remaining aromatic carbons are assigned based on their electronic environment and

comparison with related structures.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present

in a molecule.

Experimental Protocol: IR
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3-Chloro-7-methoxyquinolin-4-amine sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

A background spectrum of the empty ATR crystal should be recorded and automatically

subtracted from the sample spectrum.

Predicted IR Data
Predicted

Wavenumber (cm⁻¹)
Intensity Vibration Functional Group

3450-3300 Medium

N-H stretch

(asymmetric &

symmetric)

Primary Amine

3100-3000 Medium C-H stretch Aromatic

2950-2850 Medium C-H stretch Methoxy

1620-1580 Strong C=C stretch Aromatic

1600-1550 Strong N-H bend Primary Amine

1350-1250 Strong C-N stretch Aromatic Amine

1250-1200 Strong
C-O stretch

(asymmetric)
Aryl-alkyl ether

1050-1000 Medium
C-O stretch

(symmetric)
Aryl-alkyl ether

850-750 Strong C-Cl stretch Aryl Halide
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Expert Interpretation:

The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a definitive indicator of a

primary amine (NH₂).

The strong absorptions in the 1620-1450 cm⁻¹ range are characteristic of the quinoline ring

system's C=C and C=N stretching vibrations.

A strong band around 1350-1250 cm⁻¹ will confirm the aromatic C-N bond.

The C-O stretching of the methoxy group and the C-Cl stretch will also be present in the

fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation

pattern of a compound, further confirming its identity.

Experimental Protocol: MS
Instrumentation:

A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate

mass determination.

Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Data Acquisition:

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced

into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-

MS).

The spectrum is acquired in positive ion mode.

Predicted MS Data
Molecular Formula: C₁₀H₉ClN₂O Monoisotopic Mass: 208.0403 Da
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Predicted m/z Interpretation

209.0476 [M+H]⁺ (¹²C₉¹³CH₉³⁵ClN₂O)

211.0447 [M+H]⁺ (¹²C₁₀H₉³⁷ClN₂O)

194.0238 [M+H - NH₃]⁺

179.9999 [M+H - CO]⁺

165.0427 [M+H - CH₃ - Cl]⁺

Expert Interpretation:

The most critical observation is the protonated molecular ion peak ([M+H]⁺) at m/z 209.0476.

The presence of a chlorine atom will be indicated by an isotopic peak at [M+2+H]⁺ (m/z

211.0447) with an intensity of approximately one-third of the [M+H]⁺ peak.

Common fragmentation pathways for quinoline derivatives include the loss of small neutral

molecules such as ammonia (NH₃), carbon monoxide (CO), and cleavage of the substituent

groups. The fragmentation pattern will provide further structural confirmation.

Conclusion
The combined application of NMR, IR, and MS provides a robust and comprehensive

spectroscopic profile of 3-Chloro-7-methoxyquinolin-4-amine. While the data presented in

this guide is predictive and based on sound scientific principles and analysis of closely related

analogs, it establishes a solid framework for the definitive characterization of this compound.

The detailed protocols and expert interpretations herein should empower researchers to

confidently verify the structure of this and similar quinoline derivatives, paving the way for

further exploration of their chemical and biological potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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